molecular formula C19H20N2O B11340317 4-methyl-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

4-methyl-2-{1-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11340317
M. Wt: 292.4 g/mol
InChI Key: NZXWJCHITKZAEV-UHFFFAOYSA-N
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Description

7-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group, a prop-2-en-1-yl group, and a phenoxyethyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution of a halogenated benzodiazole derivative with 2-(prop-2-en-1-yl)phenol in the presence of a base.

    Methylation: The final step involves the methylation of the benzodiazole core using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

7-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-2-PROPEN-1-OL: A similar compound with a prop-2-en-1-yl group but lacking the benzodiazole core.

    4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Contains a prop-2-yn-1-yl group and a benzene ring but differs in the functional groups attached.

Uniqueness

7-METHYL-2-{1-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-methyl-2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N2O/c1-4-8-15-10-5-6-12-17(15)22-14(3)19-20-16-11-7-9-13(2)18(16)21-19/h4-7,9-12,14H,1,8H2,2-3H3,(H,20,21)

InChI Key

NZXWJCHITKZAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3CC=C

Origin of Product

United States

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